2-Isopropylamino-4'-methylacetophenone Hydrochloride
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Overview
Description
2-Isopropylamino-4’-methylacetophenone Hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . It is primarily used in research applications, particularly in the field of proteomics . This compound is known for its solubility in water and is typically stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylamino-4’-methylacetophenone Hydrochloride typically involves the reaction of 4’-methylacetophenone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of 2-Isopropylamino-4’-methylacetophenone Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Isopropylamino-4’-methylacetophenone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-Isopropylamino-4’-methylacetophenone Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropylamino-4’-methylacetophenone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, enzyme activity, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropylamino-4’-methylacetophenone
- 4-Amino-1-tert-butyl-3-(1-naphthyl)pyrazolo[3,4-d]pyrimidine
Uniqueness
2-Isopropylamino-4’-methylacetophenone Hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its solubility in water and stability under various conditions make it particularly valuable in research applications .
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(propan-2-ylamino)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(2)13-8-12(14)11-6-4-10(3)5-7-11;/h4-7,9,13H,8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJVLGBFFKXPJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857888 |
Source
|
Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23164-08-1 |
Source
|
Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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